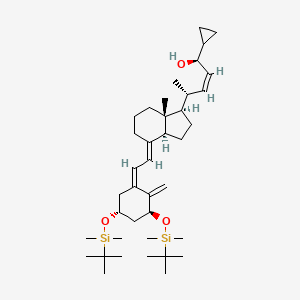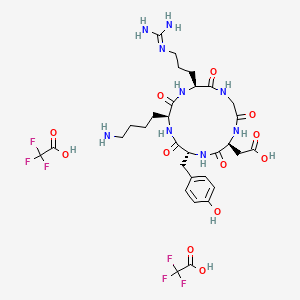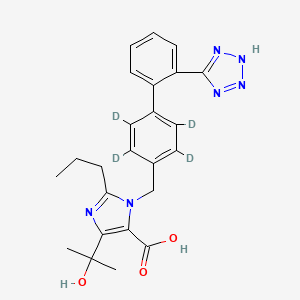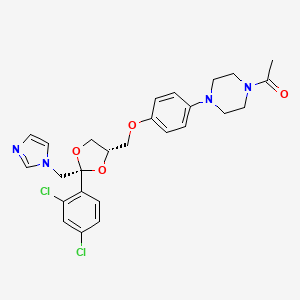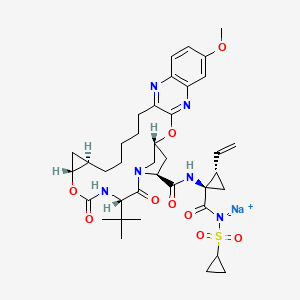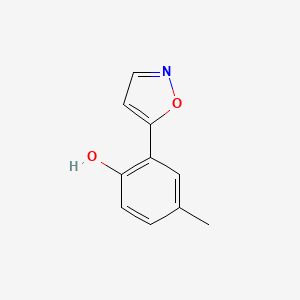![molecular formula C22H28N6O14P2 B1139577 Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate CAS No. 102029-93-6](/img/structure/B1139577.png)
Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains elements of pyridine and purine structures, which are common in many biological molecules. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Purines are biologically significant and are found in many biomolecules such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational resources to generate a detailed analysis. Generally, the molecule seems to contain functional groups typical for nucleotides, suggesting it might interact with biological systems in a way similar to these molecules .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and would depend on the conditions and the presence of other reactants. As part of a larger biological system, it could participate in various biochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted using computational chemistry methods .科学的研究の応用
Developments in Synthesis
A comprehensive review by Saeed et al. (2017) highlights the advancements in synthesizing (S)-Clopidogrel, marketed under names like Plavix and Iscover. This review details various synthetic methods, discussing the pros and cons of each to aid the scientific community in selecting the best synthetic approach and inspiring new synthesis ideas for (S)-Clopidogrel. The emphasis is on facilitating further developments in synthetic methodologies for this drug, given its significant antithrombotic and antiplatelet properties (Saeed et al., 2017).
Chemical and Biological Properties of Analogues
Research on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, as reviewed by Boča et al. (2011), shows the importance of these compounds in medicinal chemistry. The review provides insights into the preparation, properties, and biological activity of these compounds, suggesting areas for further investigation that could be relevant for developing new therapeutics (Boča et al., 2011).
Role of Mu-Opioid Receptor Biased Agonists
Urits et al. (2019) discuss the utilization of mu-opioid receptor (MOR) biased agonists, highlighting Oliceridine as a novel MOR agonist with selective activation of G protein and β-arrestin signaling pathways. This selective activation suggests a therapeutic potential for achieving analgesic effects with reduced adverse effects, pointing to novel analgesic therapies' development (Urits et al., 2019).
Pharmacological Properties of Pamidronate
A review on Pamidronate's pharmacological properties by Fitton and McTavish (1991) outlines its efficacy in treating conditions characterized by enhanced bone turnover. This bisphosphonate's potent inhibition of bone resorption without significant detrimental effects on bone growth and mineralization marks its importance in treating osteolytic bone diseases and conditions such as hypercalcaemia of malignancy and osteoporosis (Fitton & McTavish, 1991).
将来の方向性
特性
IUPAC Name |
disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPSUBZLWXBQB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6Na2O14P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133112706 | |
CAS RN |
102029-93-6 |
Source


|
| Record name | 3-Acetylpyridine adenine dinucleotide, reduced form | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

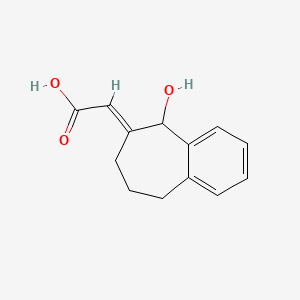
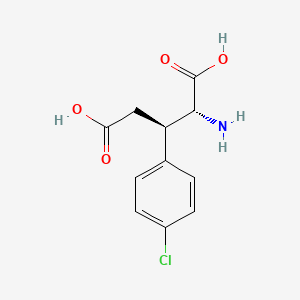

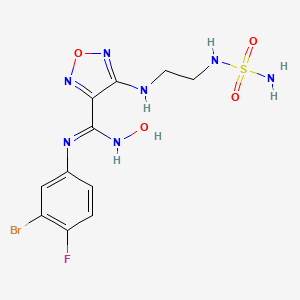
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
